2-{[(4-Fluorophenyl)amino]sulfonyl}benzoic acid
Overview
Description
2-{[(4-Fluorophenyl)amino]sulfonyl}benzoic acid is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a fluorophenyl group attached to an amino sulfonyl moiety, which is further connected to a benzoic acid structure. The unique combination of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-Fluorophenyl)amino]sulfonyl}benzoic acid typically involves the reaction of 4-fluorobenzenesulfonamide with glyoxylic acid hydrate and phenylboronic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
Formation of the intermediate: 4-Fluorobenzenesulfonamide is reacted with glyoxylic acid hydrate to form an intermediate compound.
Coupling reaction: The intermediate is then subjected to a coupling reaction with phenylboronic acid in the presence of a palladium catalyst, typically using Suzuki-Miyaura cross-coupling conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-{[(4-Fluorophenyl)amino]sulfonyl}benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or sulfide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfinyl or sulfide derivatives.
Substitution: Various substituted benzoic acid derivatives depending on the reagents used.
Scientific Research Applications
2-{[(4-Fluorophenyl)amino]sulfonyl}benzoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{[(4-Fluorophenyl)amino]sulfonyl}benzoic acid involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anti-inflammatory responses. The exact molecular pathways involved depend on the specific application and target enzyme .
Comparison with Similar Compounds
Similar Compounds
- **2-{[(4-Fluorophenyl)sulfonyl]amino}-2-phenylacetic acid
- **3-Ethyl-6-{[(4-Fluorophenyl)sulfonyl]amino}-2-methylbenzoic acid
Uniqueness
2-{[(4-Fluorophenyl)amino]sulfonyl}benzoic acid is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various research applications.
Properties
IUPAC Name |
2-[(4-fluorophenyl)sulfamoyl]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO4S/c14-9-5-7-10(8-6-9)15-20(18,19)12-4-2-1-3-11(12)13(16)17/h1-8,15H,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSVPTRFUYYNJLY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)S(=O)(=O)NC2=CC=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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